molecular formula C21H26O3Si B012915 (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one CAS No. 102717-29-3

(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Cat. No. B012915
CAS RN: 102717-29-3
M. Wt: 354.5 g/mol
InChI Key: LZDTYPTYCSPHBT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a versatile building block that can be used for the synthesis of a wide range of organic molecules.

Mechanism of Action

The mechanism of action of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is not well understood. However, it is believed to act as a nucleophile in organic reactions, due to the presence of the silyl ether and acetal functional groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one. However, it has been reported to exhibit low toxicity in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is its versatility as a building block for the synthesis of organic molecules. However, one limitation is that it is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities.

Future Directions

There are many potential future directions for the use of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one in scientific research. One direction is the development of new synthetic routes for the compound that are more efficient and scalable. Another direction is the use of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one in the synthesis of new pharmaceuticals and natural products. Additionally, the compound could be used as a chiral building block for the synthesis of new chiral catalysts and ligands.

Synthesis Methods

The synthesis of (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one is a multi-step process. The first step involves the protection of the diol functional group of dihydroxyacetone with tert-butyldiphenylsilyl chloride to form a silyl ether. The silyl ether is then converted to an acetal by reacting it with para-toluenesulfonic acid. The acetal is then oxidized with chromium trioxide to form the desired compound, (S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one.

Scientific Research Applications

(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one has many potential applications in scientific research. It can be used as a starting material for the synthesis of a variety of organic molecules, including natural products and pharmaceuticals. It has also been used as a chiral building block for the synthesis of chiral ligands and catalysts.

properties

CAS RN

102717-29-3

Product Name

(S)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)dihydrofuran-2(3H)-one

Molecular Formula

C21H26O3Si

Molecular Weight

354.5 g/mol

IUPAC Name

(5S)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]oxolan-2-one

InChI

InChI=1S/C21H26O3Si/c1-21(2,3)25(18-10-6-4-7-11-18,19-12-8-5-9-13-19)23-16-17-14-15-20(22)24-17/h4-13,17H,14-16H2,1-3H3/t17-/m0/s1

InChI Key

LZDTYPTYCSPHBT-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3CCC(=O)O3

SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CCC(=O)O3

Origin of Product

United States

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